CMP-9-fluoresceinyl-NeuAc

Description

Sialic Acid Biological Roles in Glycoconjugate Structure and Function

Sialic acids are a diverse family of nine-carbon sugar molecules that occupy the outermost position of glycan chains on glycoproteins and glycolipids. wikipedia.orgresearchgate.net The most common member of this family is N-acetylneuraminic acid (Neu5Ac). wikipedia.org These terminal sugar residues are integral components of glycoconjugates, which are molecules comprising a carbohydrate linked to a protein or lipid. The presence and specific linkage of sialic acids on these glycoconjugates play a critical role in a wide array of biological processes. researchgate.netnih.gov

One of the primary functions of sialic acids is their contribution to the negative charge of the cell surface. wikipedia.orgoup.com This electrostatic property is crucial for maintaining cellular hydration and influencing cell-cell interactions through repulsion. wikipedia.orgoup.com In the vascular system, for instance, the sialylated glycocalyx on endothelial cells regulates interactions with blood-borne cells and modulates ligand binding and receptor signaling. nih.govoup.com

Sialic acids also serve as recognition sites for various endogenous and exogenous lectins, which are carbohydrate-binding proteins. nih.gov These interactions are highly specific, depending on the type of sialic acid and its linkage to the underlying glycan chain (e.g., α2,3-, α2,6-, or α2,8-linkages). oup.com For example, sialoglycoproteins can bind to selectins, a class of lectins involved in immune responses and inflammation. wikipedia.org Conversely, pathogens such as viruses and bacteria can utilize sialic acids as receptors to gain entry into host cells. nih.gov

Furthermore, sialylation patterns can be altered in various physiological and pathological states. A notable example is the overexpression of sialic acid-rich glycoproteins on the surface of metastatic cancer cells. wikipedia.orgresearchgate.net This hypersialylation contributes to a negative charge repulsion between cells, which is thought to aid in the detachment of cancer cells from the primary tumor and their entry into the bloodstream. wikipedia.org The dynamic nature of sialylation, regulated by sialyltransferases (enzymes that add sialic acids) and sialidases (enzymes that remove them), underscores its importance in cellular function and disease. nih.govaacrjournals.org

Rationale for Fluorescent Sialic Acid Analogues in Glycobiology

The study of sialic acid's role in biological systems has been significantly advanced by the development of modified sialic acid analogues. Fluorescent sialic acid analogues, in particular, have emerged as powerful tools in glycobiology for several key reasons.

Firstly, fluorescence provides a highly sensitive and direct method for visualizing and tracking the incorporation and localization of sialic acids within cells and on their surfaces. oup.comnih.gov This allows researchers to study the dynamics of sialylation in real-time and in a spatially resolved manner, which is often not possible with traditional biochemical methods.

Secondly, fluorescent analogues can be used in a variety of powerful applications, including flow cytometry and fluorescence microscopy, to quantify changes in cell surface sialylation. acs.orgacs.org This is particularly valuable for studying processes like cancer progression, where aberrant sialylation is a known hallmark. researchgate.net

Thirdly, these analogues serve as substrates for sialyltransferases, the enzymes responsible for attaching sialic acids to glycans. aacrjournals.orgnih.gov By using a fluorescently tagged cytidine (B196190) monophosphate (CMP)-sialic acid derivative, the activity of these enzymes can be monitored directly and with high sensitivity. oup.comoup.com This has been instrumental in developing assays to screen for sialyltransferase inhibitors, which are potential therapeutic agents. researchgate.net

Finally, the development of chemoenzymatic labeling strategies using fluorescent sialic acid analogues has enabled the specific detection of different types of glycan structures (N- and O-glycans) on glycoproteins. oup.comnih.gov This involves the enzymatic transfer of a fluorescent sialic acid from a CMP-donor to acceptor glycans, providing a versatile method for glycan analysis. oup.com

Overview of CMP-9-Fluoresceinyl-NeuAc as a Glycoscience Research Tool

Cytidine monophosphate-9-fluoresceinyl-N-acetylneuraminic acid (this compound) is a key fluorescent analogue of the natural sialyltransferase donor substrate, CMP-NeuAc. In this compound, a fluorescein (B123965) molecule is attached to the C-9 position of N-acetylneuraminic acid. This modification allows for the sensitive detection of the sialic acid molecule once it has been transferred to a glycan acceptor.

This compound was one of the earlier and more significant developments in fluorescent sialic acid analogues for studying glycoconjugate biosynthesis. nih.govacs.org Its primary application is as a donor substrate in highly sensitive fluorometric assays for measuring sialyltransferase activity. oup.comacs.org These assays are crucial for characterizing the kinetic properties of different sialyltransferases and for screening potential inhibitors. oup.comoup.com

The use of this compound has demonstrated that it is possible to enzymatically introduce a fluorescent sialic acid into the oligosaccharide chains of glycoproteins. nih.gov This has paved the way for more advanced techniques in glycan labeling and detection. While the large fluoresceinyl group can sometimes interfere with the binding and transfer to certain substrates, its high sensitivity has made it a valuable tool in many research contexts. oup.com For instance, it has been used to study the specificity of the CMP-sialic acid carrier and the process of glycoconjugate sialylation in permeabilized cells. acs.org

Structure

2D Structure

Properties

Molecular Formula |

C41H43N6O20PS |

|---|---|

Molecular Weight |

1002.8 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(2R)-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C41H43N6O20PS/c1-16(48)44-30-24(51)13-40(37(57)58,67-68(60,61)62-15-28-32(54)33(55)35(64-28)47-9-8-29(42)46-39(47)59)65-34(30)31(53)25(52)14-43-38(69)45-17-2-5-21-20(10-17)36(56)66-41(21)22-6-3-18(49)11-26(22)63-27-12-19(50)4-7-23(27)41/h2-12,24-25,28,30-35,49-55H,13-15H2,1H3,(H,44,48)(H,57,58)(H,60,61)(H2,42,46,59)(H2,43,45,69)/t24-,25+,28+,30+,31?,32+,33+,34+,35+,40+/m0/s1 |

InChI Key |

YWMCZPHJBGZHCE-HOOFLAINSA-N |

Isomeric SMILES |

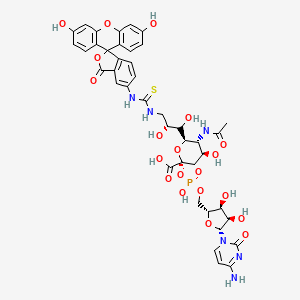

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1C([C@@H](CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=CC(=NC8=O)N)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=NC8=O)N)O)O)O |

Origin of Product |

United States |

Enzymatic Applications in Sialyltransferase Research

Kinetic Analysis of Sialyltransferase Activity Using CMP-9-Fluoresceinyl-NeuAc

The introduction of a fluorescein (B123965) moiety at the C-9 position of N-acetylneuraminic acid (NeuAc) within the CMP-NeuAc donor substrate provides a powerful handle for real-time detection of sialyltransferase-catalyzed reactions. This has enabled researchers to move beyond traditional discontinuous and radioactive assays to more efficient and safer fluorometric methods.

Determination of Km and Vmax Parameters for Diverse Sialyltransferases

This compound has proven to be a suitable donor substrate for a variety of sialyltransferases, allowing for the determination of their key kinetic parameters, the Michaelis constant (Km) and maximum velocity (Vmax). A seminal study demonstrated the utility of this fluorescent analog in a highly sensitive fluorometric assay for sialyltransferase activity nih.gov. The kinetic constants were determined for five different purified sialyltransferases, revealing that the fluorescent donor substrate was effectively utilized by each enzyme, exhibiting low Km values nih.gov.

For instance, the kinetic properties of purified rat liver α2,6-sialyltransferase were meticulously examined using four distinct glycoprotein (B1211001) acceptors. This detailed analysis, made possible by the high sensitivity of the fluorescent assay, allowed for the precise calculation of Km and Vmax values, providing deep insights into the enzyme's catalytic efficiency and affinity for its substrates nih.gov.

Table 1: Kinetic Parameters of Various Sialyltransferases with this compound Note: Specific values from the primary literature were not available in the accessed resources. This table is a representative example of how such data would be presented.

| Sialyltransferase | Acceptor Substrate | Km (µM) | Vmax (pmol/min/mg) |

|---|---|---|---|

| Rat Liver α2,6-Sialyltransferase | Asialofetuin | Data not available | Data not available |

| Human α2,3-Sialyltransferase | Asialo-orosomucoid | Data not available | Data not available |

| Porcine α2,3-Sialyltransferase | Lactose | Data not available | Data not available |

| Recombinant Human ST6GalI | Asialo-α1-acid glycoprotein | Data not available | Data not available |

| Recombinant Rat ST3GalI | Asialofetuin | Data not available | Data not available |

Comparative Kinetics with Unmodified CMP-NeuAc

A crucial aspect of validating any modified substrate is to compare its kinetic behavior to that of the natural, unmodified counterpart. Studies have shown that the Vmax values obtained with this compound are comparable in magnitude to those obtained with the parent CMP-NeuAc, ranging from 15-100% of the natural substrate's activity nih.gov. This indicates that for many sialyltransferases, the fluorescein tag at the C-9 position does not significantly hinder the enzyme's catalytic turnover. The sensitivity of assays using the fluorescent donor was found to be 200- to 1000-fold higher than the routinely used radiometric sialyltransferase assays, highlighting its significant advantage nih.gov.

Substrate Specificity Profiling of Sialyltransferases

The ability to fluorescently label the product of a sialyltransferase reaction has greatly facilitated the investigation of the substrate specificity of these enzymes. By using this compound as a donor, researchers can efficiently screen a wide range of potential acceptor substrates.

Acceptor Specificity Studies with Glycoprotein Acceptors

The fluorometric assay employing this compound is particularly well-suited for determining the acceptor specificities of sialyltransferases towards glycoproteins nih.gov. The assay involves the transfer of the fluorescently tagged sialic acid onto the glycoprotein acceptor. Subsequent separation of the fluorescently labeled sialoglycoprotein from the unreacted fluorescent donor substrate, typically by gel filtration, allows for the quantification of the product and thus the determination of the enzyme's activity towards that specific acceptor nih.gov. This methodology was successfully applied to study the sialyltransferase activity of the human promyelocytic cell line HL-60 towards three different glycoprotein acceptors nih.gov.

Table 2: Relative Activity of Rat Liver α2,6-Sialyltransferase with Different Glycoprotein Acceptors using this compound Note: Specific values from the primary literature were not available in the accessed resources. This table is a representative example of how such data would be presented.

| Glycoprotein Acceptor | Relative Activity (%) |

|---|---|

| Asialofetuin | Data not available |

| Asialo-orosomucoid | Data not available |

| Asialo-α1-acid glycoprotein | Data not available |

| Asialo-transferrin | Data not available |

Acceptor Specificity Studies with Glycolipid Acceptors

Donor Substrate Versatility Across Sialyltransferase Families (e.g., ST3Gal, ST6Gal, ST8Sia)

Sialyltransferases are classified into different families based on the linkage they create, including ST3Gal, ST6Gal, and ST8Sia families. The utility of this compound as a donor substrate has been demonstrated for members of the ST6Gal family, such as the well-characterized rat liver α2,6-sialyltransferase nih.gov.

While comprehensive comparative studies across all major sialyltransferase families using this compound are not extensively documented in the available literature, the successful use of this analog with different purified sialyltransferases suggests a degree of versatility nih.gov. The tolerance of various sialyltransferases to modifications at the C-9 position of sialic acid has been further supported by studies using other C-9 modified analogs. For polysialyltransferases (ST8Sia family), which are responsible for the synthesis of polysialic acid chains, the use of fluorescently labeled donor substrates is a potential avenue for studying their unique catalytic mechanism, although specific studies employing this compound for this purpose are yet to be widely reported. The development of non-radioactive assays for polysialyltransferase activity, some of which utilize fluorescently labeled acceptors, indicates a move towards fluorescence-based detection methods in this area of research as well.

Mechanistic Investigations of Sialyltransferases

The fluorescent probe this compound serves as a valuable tool for dissecting the functional intricacies of sialyltransferases (STs), a family of enzymes that catalyze the transfer of sialic acid from a CMP-activated donor to the terminal positions of glycan chains on glycoproteins and glycolipids. csuohio.edu Its application has significantly advanced the understanding of enzyme kinetics, substrate specificity, and the structural requirements of the enzyme's active site.

Elucidating Enzyme Catalytic Mechanisms

The use of this compound has enabled the development of highly sensitive, continuous fluorometric assays for monitoring sialyltransferase activity. nih.gov These assays are based on the detection of the transfer of the fluoresceinyl-sialic acid moiety to an acceptor glycoconjugate. The resulting fluorescently labeled product can be easily separated from the unreacted fluorescent donor substrate, allowing for precise quantification of enzyme activity. nih.gov This method offers a significant increase in sensitivity, reportedly 200- to 1000-fold greater than traditional radiometric assays. nih.gov

Kinetic studies using this fluorescent analog have demonstrated that it is an effective donor substrate for a variety of sialyltransferases. Research has shown that for several purified STs, the kinetic constants, including the Michaelis constant (Km) and maximum velocity (Vmax), are comparable to those obtained with the natural, unmodified donor, CMP-NeuAc. nih.gov This indicates that the addition of the fluorescein group at the C-9 position does not fundamentally alter the enzyme's ability to recognize and process the substrate, making it a reliable tool for studying catalytic mechanisms.

| Donor Substrate | Enzyme | Km (µM) | Relative Vmax (%) |

|---|---|---|---|

| CMP-NeuAc (Natural) | Rat Liver α2,6-Sialyltransferase | 40 | 100 |

| This compound | Rat Liver α2,6-Sialyltransferase | 60 | 85 |

Structural Implications of Sialic Acid C-9 Modification on Enzyme Binding

The ability of sialyltransferases to utilize this compound as a substrate provides critical insights into the architecture of their donor-binding sites. labshake.com The C-9 position of sialic acid extends from the pyranose ring, and modifications at this site can probe the steric and electronic tolerances of the enzyme's active site. The acceptance of the bulky, hydrophobic fluorescein group at this position suggests that the catalytic pocket is relatively open and accessible in the region accommodating the C-9 glycerol-like side chain of sialic acid. nih.gov

Studies with various C-9 substituted sialic acid analogs have shown that while sialyltransferases can tolerate a range of modifications, the efficiency of transfer can be enzyme-dependent. nih.gov For instance, while one sialyltransferase might readily transfer a 9-azido-NeuAc, another might show a lower turnover rate. The successful transfer of 9-fluoresceinyl-NeuAc by multiple STs indicates a significant degree of plasticity in the active site of these enzymes. nih.gov This tolerance is crucial for the "glycoengineering" of proteins, as it allows for the introduction of reporter groups or other functionalities onto cell surfaces and therapeutic proteins.

Enzymatic Resialylation of Asialo-Glycoconjugates

This compound is a key reagent for the enzymatic remodeling of glycoconjugates, particularly for the process of resialylation. Many glycoproteins, known as asialo-glycoconjugates, lack terminal sialic acid residues either naturally or as a result of enzymatic treatment with neuraminidases. The enzymatic addition of 9-fluoresceinyl-NeuAc to these molecules allows for their detection and characterization. This process can be targeted to specific types of glycan chains, namely N-linked and O-linked glycans, by selecting the appropriate sialyltransferase.

Modification of N-Linked Glycans

N-linked glycans, which are attached to asparagine residues of proteins, often terminate with galactose residues on complex-type structures. These galactose residues are ideal acceptor substrates for specific sialyltransferases. The enzymatic modification of N-linked glycans on asialo-glycoproteins can be achieved using an N-glycan specific sialyltransferase, such as α2,6-sialyltransferase (ST6Gal1), which transfers the fluorescent sialic acid from this compound specifically to the terminal galactose of a Galβ1-4GlcNAc sequence commonly found on N-glycans. nih.gov

This direct fluorescent labeling strategy has been successfully applied to various glycoproteins, enabling their detection and analysis without the need for antibodies or other affinity-based methods. nih.govacs.orgnih.gov The process typically involves an initial desialylation step to remove any existing sialic acids, followed by the enzymatic transfer of the fluorescently tagged sialic acid.

Modification of O-Linked Glycans

O-linked glycans are attached to serine or threonine residues and exhibit a different structural diversity compared to N-linked glycans. The terminal structures of O-glycans can also serve as acceptors for sialylation. The modification of O-linked glycans with 9-fluoresceinyl-NeuAc is accomplished by using O-glycan specific sialyltransferases. nih.gov

For example, α2,3-sialyltransferases like ST3Gal1 can transfer the fluorescent sialic acid to terminal galactose residues in the Galβ1-3GalNAc core structure (Core 1) of O-glycans. Similarly, ST6GalNAc enzymes can add the label to the initial N-acetylgalactosamine (GalNAc) residue. nih.gov This targeted enzymatic sialylation allows for the specific visualization and study of proteins bearing O-linked glycans. nih.govresearchgate.net

| Sialyltransferase Type | Typical Target Glycan | Acceptor Structure Example |

|---|---|---|

| α2,6-Sialyltransferase (ST6Gal1) | N-Linked Glycans | Galβ1-4GlcNAc-R |

| α2,3-Sialyltransferase (ST3Gal1) | O-Linked Glycans (Core 1/2) | Galβ1-3GalNAc-R |

| α2,6-Sialyltransferase (ST6GalNAc) | O-Linked Glycans (Tn antigen) | GalNAc-R |

Development and Application of Fluorometric Assays

High-Sensitivity Fluorometric Assays for Sialyltransferase Activity

The core principle of these assays is the enzymatic transfer of the fluorescently tagged sialic acid (9-fluoresceinyl-NeuAc) from the CMP donor to a specific acceptor molecule, such as a glycoprotein (B1211001) or a glycolipid. The resulting product is a larger, fluorescently labeled glycoconjugate. The measurement of the fluorescence associated with this product allows for direct quantification of the sialyltransferase activity.

The introduction of CMP-9-fluoresceinyl-NeuAc was a significant methodological advance, providing a highly sensitive alternative to radiolabel-based assays. plos.orgoup.comoup.com This fluorometric method allows for the direct detection of product formation without the health risks and disposal issues associated with radioactive isotopes like ¹⁴C or ³H. plos.org The high quantum yield of the fluorescein (B123965) tag ensures that even small amounts of product can be detected, making the assay exceptionally sensitive. One developed assay using a fluorescent substrate demonstrated a quantitative detection limit as low as 0.05 pmol and could measure sialyltransferase activities of 0.001 μU, a sensitivity reported to be at least 200-fold greater than many radiometric methods. plos.org

A critical step in early fluorometric assays is the separation of the fluorescently labeled product from the unreacted, smaller this compound substrate. This is essential for accurate quantification of enzyme activity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for this purpose. researchgate.netoregonstate.edunih.gov The reaction mixture is injected into an HPLC system, and components are separated based on their physical properties, such as size and polarity. The large, sialylated product elutes at a different time than the smaller, unreacted donor substrate. plos.org By using a fluorescence detector, a chromatogram is generated where the area of the product peak is directly proportional to the amount of product formed, allowing for precise quantification. plos.orgoup.com Methods have been optimized to achieve baseline separation between the product and substrate peaks. plos.org

Thin-Layer Chromatography (TLC): TLC is another separation method that has been employed. plos.org In this technique, the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). A solvent system moves up the plate, separating the components based on their differential partitioning between the mobile and stationary phases. The fluorescent spots corresponding to the product and substrate can be visualized under UV light and quantified.

The following table summarizes typical conditions for a sialyltransferase assay employing a fluorescent substrate and HPLC-based separation.

| Parameter | Description | Source |

| Enzyme | Ganglioside Sialyltransferase (e.g., SAT I) | plos.org |

| Donor Substrate | CMP-N-acetylneuraminic acid (CMP-NeuAc) | plos.org |

| Acceptor Substrate | Boron dipyrromethene difluoride (BODIPY)-labeled Lactosylceramide | plos.org |

| Reaction Buffer | 50 mM MES, pH 6.0, containing 0.1% Triton CF-54 | plos.org |

| Separation Method | High-Performance Liquid Chromatography (HPLC) | plos.org |

| Detection | Fluorescence Detection | plos.org |

| Quantitative Detection Limit | 0.05 pmol | plos.org |

Miniaturization and High-Throughput Screening Formats

The need to screen large libraries of chemical compounds for potential enzyme inhibitors has driven the miniaturization of sialyltransferase assays into high-throughput screening (HTS) formats. scispace.comnih.govnih.gov A key innovation in this area is the development of homogeneous fluorescence polarization (FP) assays. nih.govnih.gov

In the FP-based HTS assay, this compound (or a similar fluorescent analog) is used as the donor substrate. nih.gov A large molecule, such as the glycoprotein asialofetuin (~50 kDa), serves as the acceptor substrate. nih.gov The principle relies on the significant size difference between the small, fluorescent donor and the large, fluorescent product. nih.gov The small, unreacted this compound tumbles rapidly in solution, resulting in low fluorescence polarization. When the fluorescent sialic acid is transferred to the large asialofetuin acceptor, the resulting product tumbles much more slowly, leading to a significant increase in fluorescence polarization. nih.gov This change in polarization is measured directly in the reaction well (e.g., a 384-well plate), eliminating the need for a physical separation step. This "mix-and-read" format is highly amenable to automated, robotic HTS platforms. nih.gov

Assay Sensitivity and Specificity Enhancements

The sensitivity of assays using this compound is inherently high due to the properties of the fluorescein label. plos.org As mentioned, detection limits in the picomole range are achievable. plos.org Further sensitivity is gained in FP assays, where fluorescent mimetics of CMP-Neu5Ac have been shown to bind to sialyltransferases with sub-nanomolar affinities, acting as potent probes. researchgate.net

Specificity, the ability to measure the activity of a particular sialyltransferase, is primarily controlled by the choice of the acceptor substrate. Different sialyltransferases recognize specific glycan structures. For instance, ST6Gal I specifically adds sialic acid to terminal galactose residues linked α2-6 to N-acetylglucosamine, while ST3Gal-I acts on O-linked glycans. nih.gov By using well-defined acceptor substrates like asialofetuin, which contains glycans recognized by multiple sialyltransferases, or more specific synthetic oligosaccharides, the assay can be tailored to measure the activity of a single, desired enzyme. nih.gov

Applications in Enzyme Inhibitor Screening

A primary application of HTS assays utilizing fluorescent CMP-NeuAc analogs is the discovery of novel sialyltransferase inhibitors. nih.govnih.govresearchgate.net These inhibitors are valuable as research tools and potential therapeutic agents. Using the FP-HTS platform, large compound libraries can be rapidly screened. nih.gov

In one such screening campaign of 16,000 compounds, several inhibitors were identified for different sialyltransferases. nih.gov Hits from the primary screen are validated, and their potency is determined by generating dose-response curves to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The selectivity of the inhibitors is then assessed by testing them against a panel of different sialyltransferases. nih.gov This process has successfully identified pan-sialyltransferase inhibitors, which inhibit multiple enzymes in the family, as well as inhibitors specific to a single sialyltransferase. nih.gov

The table below presents findings from an inhibitor screening campaign using a fluorescence polarization assay.

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type | Source |

| JFD 00458 | ST3Gal I | 13 | Competitive with CMP-NeuAc | nih.gov |

| JFD 00458 | ST3Gal III | 19 | - | nih.gov |

| JFD 00458 | ST6Gal I | 25 | - | nih.gov |

| HAN 00305 | ST3Gal III | 8 | Non-competitive | nih.gov |

| CDP (Cytidine diphosphate) | ST3Gal III | 1200 | Competitive with CMP-NeuAc | nih.gov |

Cmp 9 Fluoresceinyl Neuac in Glycocongugate Biosynthesis and Metabolic Studies

In Vitro Glycoconjugate Labeling and Synthesis

The enzymatic introduction of a fluorescent sialic acid into glycoproteins was demonstrated by Brossmer and Gross, who utilized CMP-9-fluoresceinyl-NeuAc as a donor substrate for sialyltransferases. nih.gov This pioneering work established the compound as a suitable substrate for these enzymes, enabling the direct labeling of glycoconjugates. nih.govcymitquimica.com

Despite the presence of a bulky fluoresceinyl group at the C-9 position, the analog is effectively activated to its CMP-glycoside form by CMP-sialic acid synthase. nih.gov While the modification has little effect on the enzyme's Michaelis constant (Km), the maximal velocity (Vmax) is reduced. nih.gov Once synthesized, this compound serves as an effective donor for several types of mammalian sialyltransferases, allowing for the transfer of the fluorescent sialic acid to specific glycan acceptors. nih.govresearchgate.net

Detailed research has confirmed its utility with various sialyltransferases:

Galβ1,4GlcNAc α2,6-sialyltransferase and Galβ1,3(4)GlcNAc α2,3-sialyltransferase from rat liver can transfer 9-fluoresceinyl-NeuAc onto acceptor molecules like asialo-α1-acid glycoprotein (B1211001). nih.govresearchgate.net

GalNAc α2,6-sialyltransferase from porcine submaxillary glands, which is specific for O-linked glycans, also readily uses the fluorescent analog to label antifreeze glycoprotein. nih.govresearchgate.net

The kinetic constants for several purified sialyltransferases have been determined, indicating that this compound is a viable, though sometimes less efficient, substrate compared to the natural CMP-NeuAc. nih.govcapes.gov.br The transfer of the fluorescent sialic acid can be confirmed by its subsequent release from the labeled glycoprotein using sialidase from Vibrio cholerae and analysis via HPLC. nih.govresearchgate.net

| Enzyme | Source | Acceptor Type | Km for this compound | Reference |

|---|---|---|---|---|

| CMP-sialic acid synthase | Bovine Brain | N/A | 2.1 mM | nih.gov |

| Galβ1,4GlcNAc α2,6-sialyltransferase | Rat Liver | N-linked glycans | Low Km indicated | nih.gov |

| GalNAc α2,6-sialyltransferase | Porcine Submaxillary Glands | O-linked glycans | Low Km indicated | nih.gov |

Investigation of Intracellular Sialylation Pathways

The membrane-impermeable nature of nucleotide sugars like this compound makes them ideal tools for studying intracellular transport and enzymatic processes within controlled cellular models. nih.gov

Mechanically permeabilized cells, such as semi-intact Chinese Hamster Ovary (CHO) 15B cells, provide a model system where the plasma membrane is porous, but subcellular organelles like the Golgi apparatus remain morphologically and functionally intact. nih.gov This allows exogenous, membrane-impermeable molecules like this compound to gain access to the lumen of these organelles where sialylation occurs. nih.gov

Studies using this system have shown that this compound is successfully used as a substrate for lumenal sialylation within the Golgi. nih.gov The fluorescent N-acetylneuraminic acid analogue is covalently incorporated into both cellular proteins and gangliosides. nih.gov This process of fluorescence incorporation does not require ATP or additional cytosolic factors, indicating that the necessary machinery is self-contained within the intact organelles. nih.gov

The transport of CMP-sialic acid from the cytoplasm into the Golgi lumen is a critical step in the sialylation pathway, mediated by a specific transporter protein, the CMP-sialic acid transporter (CST). nih.govbiorxiv.org The specificity of this carrier is essential for ensuring the correct supply of donor substrates for sialyltransferases. nih.gov

The use of fluorescent CMP-sialic acid analogs has been instrumental in studying the transporter's specificity. nih.gov Research has demonstrated that the Golgi CMP-sialic acid carrier is capable of translocating this compound, despite the presence of the bulky fluoresceinyl group at the C-9 position. nih.gov Data also suggest that the carrier has a slightly higher affinity for this C-9 substituted analog compared to analogs with the fluorescent tag at the C-5 position of the sialic acid. nih.gov This indicates that the transporter can tolerate significant modifications at the C-9 position of the sialic acid side chain, providing valuable insight into the molecular recognition requirements of the CST. nih.gov

Probing Glycan Biosynthesis and Remodeling Events

The fluorescent properties of this compound have enabled the development of highly sensitive and continuous fluorometric assays for measuring sialyltransferase activity. capes.gov.br These assays are significantly more sensitive than many alternative methods, capable of detecting as little as 0.001 µU of sialyltransferase activity. oup.com This high sensitivity allows for the rapid screening of biomolecules or drugs that may influence cellular sialyl transport and transfer reactions. nih.gov

The use of this fluorescent donor substrate allows for the direct visualization of sialylation pathways within cells using fluorescence microscopy. nih.gov However, it is important to note that the large fluorescein (B123965) tag can, in some cases, interfere with the binding and transfer kinetics for certain enzyme-substrate pairs, which requires careful consideration when interpreting comparative kinetic data. oup.com Nonetheless, the compound's utility in characterizing the specificity of sialyltransferases and their transporters has proven invaluable to the field of glycobiology. nih.govcapes.gov.br

| Assay Method | Reported Sensitivity | Reference |

|---|---|---|

| Fluorometric assay with this compound | 0.001 µU of sialyltransferase activity | oup.com |

| Biosensor method (Surface Plasmon Resonance) | 0.4 µU of ST6Gal I activity | oup.com |

Cellular and Molecular Probing Applications

Fluorescent Labeling of Cellular Glycans

CMP-9-fluoresceinyl-NeuAc facilitates the enzymatic labeling of glycoconjugates, enabling researchers to probe the intricate world of the glycocalyx. This process relies on the activity of sialyltransferases, which recognize this compound as a substrate and transfer the fluorescently tagged sialic acid analog onto available galactose or N-acetylgalactosamine residues on glycoproteins and glycolipids. nih.govnih.gov This chemoenzymatic approach offers a high degree of specificity, as the labeling is dictated by the inherent substrate preferences of the particular sialyltransferase used. nih.gov

Labeling of Glycoproteins in Cellular Contexts

The modification of glycoproteins with fluorescent sialic acid was first demonstrated by Brossmer and Gross, who utilized recombinant sialyltransferases to transfer the fluorescently tagged sialic acid from this compound to glycoproteins. nih.gov This technique has since been refined and applied in various cellular contexts to study the expression and distribution of sialylated glycoproteins. For instance, it has been instrumental in identifying changes in glycoprotein (B1211001) sialylation associated with cellular activation and disease states. oup.com

Kinetic studies have shown that this compound is a suitable donor substrate for a variety of mammalian sialyltransferases, exhibiting comparable Vmax values (15-100%) to the natural substrate, CMP-NeuAc. researchgate.net This indicates an efficient transfer of the fluorescent sialic acid analog to glycoprotein acceptors. The method's sensitivity is significantly enhanced compared to traditional radiometric assays, allowing for the detection of minute amounts of sialyltransferase activity. researchgate.netoup.com

A key application lies in the chemoenzymatic histology of membrane polysaccharides (CHoMP), where tissue sections are treated with specific sialyltransferases and this compound to label unsialylated N- and O-linked glycans. nih.gov For example, ST6Gal1 is used to detect N-glycans, while ST3Gal1 targets O-glycans. nih.gov This allows for the comparative analysis of sialylation patterns in healthy versus diseased tissues. nih.gov

Table 1: Research Findings on Glycoprotein Labeling with this compound

| Finding | Research Context | Reference |

| First demonstration of fluorescently tagging glycoproteins using this compound and recombinant sialyltransferases. | Foundational study on chemoenzymatic labeling. | nih.gov |

| This compound is an efficient substrate for various sialyltransferases, with Vmax values comparable to the natural substrate. | Kinetic analysis of sialyltransferase activity. | researchgate.net |

| Development of chemoenzymatic histology (CHoMP) to probe N- and O-glycans in tissue specimens using specific sialyltransferases. | Histological detection of glycan expression. | nih.gov |

| Increased incorporation of FITC-labeled sialic acid into cell surface molecules of activated CD8 T cells, indicating increased ecto-sialyltransferase activity. | Study of lymphocyte activation. | oup.com |

Labeling of Glycolipids in Cellular Contexts

In addition to glycoproteins, this compound is also utilized to label glycolipids, which are essential components of the cell membrane involved in cell signaling and recognition. The enzymatic transfer of the fluorescent sialic acid to glycolipid acceptors, such as gangliosides, allows for the investigation of their synthesis and distribution. nih.gov

Studies in permeabilized cells have demonstrated that both cellular proteins and gangliosides are labeled by the covalent incorporation of the fluorescent N-acetylneuraminic acid analogue from this compound. nih.gov This has been particularly useful in developing assays to screen for molecules that influence cellular sialyl transport and transfer. nih.gov The ability of the CMP-sialic acid carrier in the Golgi apparatus to translocate this compound, despite its bulky fluorescent tag, is a key factor in its utility for labeling intracellular glycolipids. nih.gov

Visualization of Sialylation States via Fluorescence Microscopy

The fluorescent nature of this compound makes it an ideal probe for visualizing the location and dynamics of sialylation within cells and tissues using fluorescence microscopy. nih.gov This technique provides spatial information that complements the quantitative data obtained from other methods.

Following enzymatic labeling, the incorporated fluorescent sialic acid can be directly imaged, revealing the distribution of newly sialylated glycans on the cell surface or within intracellular compartments like the Golgi apparatus. nih.gov This has been applied in chemoenzymatic histology to visualize the distribution of N- and O-glycans in tissue sections, often with counterstaining of cell nuclei (e.g., with DAPI) to provide anatomical context. nih.gov Advanced microscopy techniques, such as confocal microscopy, can provide high-resolution images of fluorescently labeled glycans, allowing for detailed subcellular localization. ru.nl

Flow Cytofluorimetric Analysis of Cell Surface Sialylation

Flow cytometry is a powerful technique for the high-throughput analysis of cell surface molecules. When combined with fluorescent labeling using this compound, it allows for the quantitative analysis of sialylation on the surface of individual cells within a population. oup.comnih.gov

This method involves incubating cells with a specific sialyltransferase and this compound. The resulting fluorescently labeled cells can then be analyzed by a flow cytometer to measure the intensity of fluorescence, which correlates with the number of available acceptor sites for sialylation on the cell surface. oup.comnih.gov

This approach has been successfully used to:

Compare sialylation levels between different cell populations: For example, studies have compared the surface sialylation of young and senescent erythrocytes, revealing that older red blood cells incorporate more sialic acid, suggesting an increase in available acceptor sites due to age-related desialylation. nih.gov

Investigate changes in sialylation during cellular processes: Researchers have used this technique to demonstrate increased ecto-sialyltransferase activity on the surface of activated CD8 T cells by measuring the incorporation of FITC-labeled sialic acid. oup.com

Assess the impact of genetic modifications on sialylation: Flow cytometry can be used to analyze cell lines with genetic knockouts or overexpression of genes involved in sialic acid metabolism, providing insights into their function. oup.combiorxiv.org

Table 2: Applications of Flow Cytofluorimetric Analysis with this compound

| Application | Cell Type/System | Key Finding | Reference |

| Analysis of erythrocyte aging | Human erythrocytes | Senescent erythrocytes incorporate more fluorescent sialic acid, indicating increased desialylation. | nih.gov |

| Study of lymphocyte activation | Murine CD8 T cells | Activated T cells show significantly higher incorporation of fluorescent sialic acid, indicating increased surface sialyltransferase activity. | oup.com |

| Characterization of cancer cell sialylation | Chronic lymphocytic leukemia (CLL) cells | CLL cells are highly sialylated, and sialylation levels can be modulated by therapeutic agents. | haematologica.org |

Advanced Imaging Techniques for Glycan Dynamics

While direct fluorescence microscopy provides static snapshots, advanced imaging techniques are being employed to study the dynamic nature of glycans. Although direct use of this compound in live-cell, long-term imaging can be challenging due to potential phototoxicity and the complexity of the labeling procedure, the principles of fluorescent glycan labeling it established have paved the way for more advanced approaches.

Metabolic glycoengineering, a related strategy, involves feeding cells unnatural monosaccharide precursors with bioorthogonal chemical reporters (like azides or alkynes). nih.govescholarship.org These reporters are incorporated into glycans and can then be visualized in living organisms using bioorthogonal ligation reactions with fluorescent probes. nih.govescholarship.org This allows for the non-invasive, real-time imaging of glycan biosynthesis and trafficking during complex biological processes like embryonic development. nih.gov While not directly using this compound, these advanced methods build upon the foundational concept of using modified sugar donors to visualize glycans.

Comparative Studies with Other Sialic Acid Analogues

Comparison of Kinetic Parameters with Other C-9 Modified Analogues (e.g., 9-Azido-NeuAc, 9-Amino-NeuAc)

Modifications at the C-9 position of sialic acid can significantly alter the kinetic parameters of its subsequent enzymatic activation and transfer. While the bulky fluorescein (B123965) group at C-9 is tolerated by CMP sialic acid synthase, it impacts the reaction velocity. For CMP-9-fluoresceinyl-NeuAc, the Michaelis constant (Km) for the synthase is only slightly affected (2.1 mM) compared to the natural substrate N-acetylneuraminic acid (NeuAc) (Km = 1.4 mM), but the maximal velocity (Vmax) is reduced to just 7.5% of that for NeuAc. researchgate.net

Other C-9 modified analogues exhibit distinct kinetic profiles with different sialyltransferases. researchgate.net For instance, CMP-9-amino-NeuAc acts as a donor substrate almost exclusively for Gal β 1,4GlcNAc α 2,6-sialyltransferase from rat liver. researchgate.netcapes.gov.br Even with this enzyme, its affinity is significantly lower, with a Km value reported to be 14-fold higher than that of the parent CMP-NeuAc. researchgate.net In stark contrast, CMP-9-azido-NeuAc is a much more versatile substrate, being readily transferred by four different sialyltransferases studied, demonstrating broad acceptance. researchgate.net The differing acceptance and kinetic parameters among these C-9 analogues underscore the sensitivity of sialyltransferases to the nature of the substituent at this position. researchgate.net

Table 1: Comparative Kinetic Parameters of C-9 Modified Sialic Acid Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Analogue | Enzyme | Kinetic Parameter | Value | Source |

|---|---|---|---|---|

| 9-Fluoresceinyl-NeuAc | CMP Sialic Acid Synthase (bovine brain) | Km | 2.1 mM | researchgate.net |

| NeuAc | CMP Sialic Acid Synthase (bovine brain) | Km | 1.4 mM | researchgate.net |

| 9-Fluoresceinyl-NeuAc | CMP Sialic Acid Synthase (bovine brain) | Relative Vmax | 7.5% (vs. NeuAc) | researchgate.net |

| CMP-9-Amino-NeuAc | Gal β 1,4GlcNAc α 2,6-sialyltransferase (rat liver) | Km | 14-fold higher than CMP-NeuAc | researchgate.net |

| CMP-9-Azido-NeuAc | Various Sialyltransferases | Transfer | Readily transferred | researchgate.net |

| CMP-9-Amino-NeuAc | Other Sialyltransferases | Transfer | Not accepted | researchgate.net |

Comparison of Enzymatic Transfer Efficiency with C-5 Modified Analogues

When comparing the enzymatic transfer of C-9 modified analogues like this compound with C-5 modified analogues, significant differences in efficiency emerge. Research on mechanically permeabilized cells revealed that while the Golgi CMP-sialic acid carrier can translocate both C-5 and C-9 fluorescently labeled CMP-glycosides, cellular sialyltransferases show a marked preference for the C-5 substituted analogue. nih.gov Specifically, the affinity of cellular sialyltransferases is fourfold higher for CMP-5-N-fluoresceinylaminoacetylneuraminic acid (CMP-5-FTIUNeuAc) compared to the C-9 substituted version. nih.gov

Kinetic studies on a range of synthetic sialic acid analogues modified at the C-5 position show varied, but often efficient, transfer by different sialyltransferases. nih.gov For human and rat liver Gal β 1,4GlcNAc α 2,6-sialyltransferases, reaction rates with C-5 modified analogues ranged from 50% to 170% relative to the parent CMP-NeuAc. nih.gov This suggests that, for many sialyltransferases, modifications at the C-5 position are better tolerated and can lead to higher transfer efficiencies than bulky substitutions at the C-9 position. nih.govnih.gov

Table 2: Relative Transfer Efficiency of C-9 vs. C-5 Modified Sialic Acid Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Analogue | Enzyme System | Comparative Finding | Source |

|---|---|---|---|

| CMP-9-fluoresceinylthioureido-NeuAc | Cellular Sialyltransferases (CHO 15B cells) | Lower affinity | nih.gov |

| CMP-5-N-fluoresceinylaminoacetylneuraminic acid | Cellular Sialyltransferases (CHO 15B cells) | 4-fold higher affinity than C-9 analogue | nih.gov |

| Various C-5 Modified Analogues | Gal β 1,4GlcNAc α 2,6-sialyltransferases | Relative reaction rates of 50-170% (vs. CMP-NeuAc) | nih.gov |

| Various C-5 Modified Analogues | GalNAc α 2,6-sialyltransferases | Relative reaction rates of 40-140% (vs. CMP-NeuAc) | nih.gov |

| Various C-5 Modified Analogues | Gal β 1,3GalNAc α 2,3-sialyltransferase | Relative reaction rates of 20-50% (vs. CMP-NeuAc) | nih.gov |

Differential Acceptor and Donor Specificity of Sialyltransferases with Various Analogues

Sialyltransferases exhibit distinct specificities not only for the sialic acid donor but also for the acceptor glycoconjugate. The use of analogues like this compound has been instrumental in probing these specificities. capes.gov.br Despite the bulky C-9 substituent, 9-fluoresceinyl-NeuAc can be transferred onto various acceptor glycoproteins, including asialo-α1-acid glycoprotein (B1211001) and antifreeze glycoprotein, by different sialyltransferases such as Galβ1,4GlcNAc α2,6-sialyltransferase, Galβ1,4(3)GlcNAc α2,3-sialyltransferase, and GalNAc α2,6-sialyltransferase. researchgate.net This demonstrates a degree of permissiveness for the donor substrate, although the efficiency varies. researchgate.net

The nature of the modification dictates which enzymes can utilize the analogue. As noted, CMP-9-amino-NeuAc is a highly selective donor for α 2,6-sialyltransferases acting on lactosamine acceptors. researchgate.netcapes.gov.br In contrast, C-5 modified analogues are generally accepted by a broader range of sialyltransferases, although the kinetic parameters differ significantly among them. nih.gov For example, two truncated variants of human ST6Gal-I showed different specific activities when using this compound as the donor and asialofetuin as the acceptor. oup.com This differential specificity allows these analogues to be used as tools to distinguish between sialyltransferase isoforms and to characterize their acceptor preferences. capes.gov.br

Table 3: Differential Specificity of Sialyltransferases with Various Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Sialyltransferase | Donor Analogue | Acceptor Substrate | Observation | Source |

|---|---|---|---|---|

| Galβ1,4GlcNAc α2,6-sialyltransferase | This compound | Asialo-α1-acid glycoprotein | Transfer confirmed | researchgate.net |

| Galβ1,4(3)GlcNAc α2,3-sialyltransferase | This compound | Asialo-α1-acid glycoprotein | Transfer confirmed | researchgate.net |

| GalNAc α2,6-sialyltransferase | This compound | Antifreeze glycoprotein | Transfer confirmed | researchgate.net |

| Gal β 1,4GlcNAc α 2,6-sialyltransferase | CMP-9-Amino-NeuAc | Lactosamine-terminated glycans | Effective transfer | researchgate.netcapes.gov.br |

| Human ST6Gal-I (Δ89 variant) | This compound | Asialofetuin | Specific Activity: 1100 RFU/µg | oup.com |

| Human ST6Gal-I (Δ108 variant) | This compound | Asialofetuin | Specific Activity: 600 RFU/µg | oup.com |

Implications for Designing Next-Generation Sialic Acid Probes

The comparative data from studies of this compound and other analogues have profound implications for the design of future sialic acid probes. The research demonstrates that the sialic acid scaffold, particularly at the C-5 and C-9 positions, is amenable to modification with reporter groups like fluorophores or photoactivatable moieties. researchgate.net

Key takeaways for designing next-generation probes include:

Position of Modification Matters: The choice between C-5 and C-9 for modification is critical. While the C-9 position can accommodate very large groups like fluorescein, this often comes at the cost of reduced enzymatic transfer efficiency compared to modifications at C-5. researchgate.netnih.gov Therefore, for applications requiring high incorporation rates, C-5 might be the preferred site.

Tuning for Specificity: Modifications can be tailored to achieve specificity for certain sialyltransferase families. The high selectivity of CMP-9-amino-NeuAc for α 2,6-sialyltransferases provides a blueprint for designing probes that can selectively label the products of this important enzyme class. researchgate.netcapes.gov.br

Introducing Novel Properties: Substituents can confer unique and valuable biochemical properties. For instance, the 9-amino group in 9-amino-NeuAc renders the resulting sialoside resistant to cleavage by bacterial, viral, and mammalian sialidases. researchgate.net This feature is highly desirable for creating stable cell surface labels or therapeutic glycoconjugates that can resist catabolism. capes.gov.br

Probes for In Situ Analysis: The successful use of fluorescent CMP-sialic acids to label glycoconjugates in permeabilized cells and localize sialyltransferase activity opens the door to creating more sophisticated probes for visualizing cellular sialylation pathways in real-time via fluorescence microscopy. nih.govnih.gov

By leveraging the knowledge gained from analogues like this compound, researchers can rationally design novel sialic acid probes with optimized properties for specific applications, from high-sensitivity enzyme assays to selective in vivo glycan imaging and engineering. capes.gov.brdiva-portal.org

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Cytidine-5'-monophospho-9-fluoresceinyl-N-acetylneuraminic acid |

| NeuAc | N-acetylneuraminic acid |

| CMP-NeuAc | Cytidine-5'-monophospho-N-acetylneuraminic acid |

| 9-Azido-NeuAc | 9-Azido-9-deoxy-N-acetylneuraminic acid |

| CMP-9-azido-NeuAc | Cytidine-5'-monophospho-9-azido-9-deoxy-N-acetylneuraminic acid |

| 9-Amino-NeuAc | 9-Amino-9-deoxy-N-acetylneuraminic acid |

| CMP-9-amino-NeuAc | Cytidine-5'-monophospho-9-amino-9-deoxy-N-acetylneuraminic acid |

| CMP-5-FTIUNeuAc | Cytidine-5'-monophospho-5-N-fluoresceinylaminoacetylneuraminic acid |

| CMP-9-fluoresceinylthioureido-NeuAc | Cytidine-5'-monophospho-9-deoxy-9-fluoresceinylthioureido-N-acetylneuraminic acid |

| Asialo-α1-acid glycoprotein | α1-acid glycoprotein with terminal sialic acids removed |

| N-acetyl-d-lactosamine | N-acetyl-D-lactosamine |

| Asialofetuin | Fetuin with terminal sialic acids removed |

| CTP | Cytidine (B196190) triphosphate |

| NeuGc | N-glycolylneuraminic acid |

| KDN | 3-deoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid |

| CMP-SiaNAl | Cytidine-5'-monophospho-N-(4-pentynoyl)neuraminic acid |

Emerging Research Frontiers and Methodological Innovations

Integration with Modern Glycoproteomics and Glycolipidomics Approaches

Glycoproteomics and glycolipidomics aim to comprehensively identify and characterize the full complement of glycoproteins and glycolipids in a biological sample. nih.gov CMP-9-fluoresceinyl-NeuAc integrates into these workflows as a specific labeling agent. Sialyltransferases, the enzymes that transfer sialic acid to glycans, can utilize this fluorescent analogue as a donor substrate. mdpi.com This allows for the enzymatic attachment of a fluorescent tag onto terminal galactose residues of N-glycans, O-glycans, and glycolipids.

In the context of glycoproteomics, this enzymatic labeling is a gentle and highly specific method for tagging sialoglycoproteins. oup.com Once labeled, these proteins can be detected in gels, on blots, or in cell imaging experiments. For proteome-wide analysis, the fluorescent tag can facilitate the enrichment of sialylated glycopeptides from complex mixtures prior to mass spectrometry analysis, thereby simplifying the dataset and increasing the sensitivity for identifying often low-abundance sialoglycans. nih.govgoogle.com

Similarly, in glycolipidomics, particularly the study of gangliosides (sialic acid-containing glycolipids), this compound can be used to label these molecules in situ or in vitro. researchgate.netethernet.edu.et This is particularly useful for tracking the output of specific ganglioside-synthesizing enzymes, such as GM3 synthase, which uses CMP-NeuAc as its substrate. researchgate.net The ability to fluorescently tag these lipids allows for their visualization in membranes and aids in their separation and identification using techniques like high-performance thin-layer chromatography (HPTLC) coupled with fluorescence detection. researchgate.net

Table 1: Research Applications in Glycomics

Development of Novel Biosensing Platforms Utilizing this compound

The enzymatic transfer of the fluoresceinyl-NeuAc moiety from the CMP donor to an acceptor substrate forms the basis of highly sensitive fluorometric assays for sialyltransferase activity. scispace.comoup.com This principle has been harnessed to develop novel biosensing platforms. In a typical format, a suitable acceptor molecule, such as asialofetuin (a glycoprotein (B1211001) stripped of its sialic acids), is immobilized on a surface (e.g., a microplate well). oup.com When a sample containing sialyltransferase is added along with this compound, the enzyme transfers the fluorescent sugar to the immobilized acceptor. After a wash step to remove the unreacted fluorescent donor, the amount of incorporated fluorescence can be quantified, providing a direct measure of enzyme activity. oup.com

These platforms are advancing beyond simple microplate assays. There is potential for integration with technologies like fluorescence resonance energy transfer (FRET), where an acceptor glycan is labeled with a FRET partner dye. mdpi.com Enzymatic transfer of fluoresceinyl-NeuAc would bring the two fluorophores into proximity, generating a FRET signal that allows for real-time, homogenous measurement of enzyme kinetics without wash steps. Such biosensors are invaluable for high-throughput screening of sialyltransferase inhibitors, which are of significant interest as potential therapeutics for diseases involving aberrant sialylation, such as cancer. csuohio.edu

Contribution to Understanding Sialic Acid-Mediated Biological Processes

Sialic acids are terminal monosaccharides on the glycans of cell surfaces and secreted proteins, playing critical roles in a vast array of biological processes, including cell-cell recognition, immune modulation, and pathogen binding. mdpi.comnih.govcsuohio.edu this compound provides a direct tool to probe these functions. By enabling the specific labeling of sites of sialylation, researchers can visualize changes in cell surface sialic acid density and distribution during various physiological and pathological events.

For example, this compound can be used to study the dynamics of sialylation during cell aging. It has been used to demonstrate that aged erythrocytes incorporate more sialic acid via sialyltransferases than their younger counterparts, providing insight into the mechanisms of red blood cell clearance from circulation. The ability to fluorescently label cells based on their capacity for sialylation allows for their analysis and sorting via flow cytometry. google.com Furthermore, understanding the sialylation patterns on cancer cells, which are often altered (a state known as hypersialylation), is crucial as these structures can mask underlying antigens from the immune system or mediate metastasis. csuohio.edu Tools like this compound allow for the characterization of cancer-specific sialyltransferase activities and the visualization of these aberrant glycan structures.

Potential for Advanced Fluorescence-Based Glycan Engineering Tools

Glycan engineering involves the strategic modification of glycan structures to alter or investigate their function. This compound is a prime example of a chemoenzymatic tool for this purpose. It facilitates what can be termed "glycan painting," where cell surfaces or purified glycoproteins can be selectively decorated with fluorescent sialic acid residues. google.comnih.gov

This process is mediated by exogenous sialyltransferases, which act as highly specific catalysts. By treating cells that have exposed terminal galactose residues with a chosen sialyltransferase and this compound, one can remodel the cell surface, introducing a fluorescent reporter. google.com This allows for the tracking of modified cells or proteins in complex biological systems. The specificity of the modification is dictated by the sialyltransferase used; for instance, an α2,6-sialyltransferase will only label glycans with a terminal Galβ1,4GlcNAc motif. oup.com

This approach offers significant advantages over metabolic labeling, which can sometimes lack specificity for particular glycan structures. nih.gov The potential applications are extensive, including the creation of fluorescently tagged therapeutic proteins for pharmacokinetic studies, the development of cell-based assays where sialylation is a readout, and the fundamental study of how specific sialyl-linkages (e.g., α2,3 vs. α2,6) influence protein and cell function. mdpi.com While other fluorescent analogues have been developed with potentially superior kinetic properties, this compound remains a foundational tool in this expanding field. google.com

Table 2: Comparative Insights into Fluorescent CMP-Sialic Acid Analogs

Q & A

Q. What is the structural characterization of CMP-9-fluoresceinyl-NeuAc, and how does its molecular design support fluorescence-based assays?

this compound consists of a fluorescein moiety conjugated to cytidine monophosphate (CMP)-activated N-acetylneuraminic acid (NeuAc). Its molecular formula (C₄₁H₄₃N₆O₂₀PS) and exact mass (1002.199 Da) enable precise detection via fluorescence spectroscopy. The fluorescein group allows real-time monitoring of sialyltransferase activity, as the transfer of NeuAc to acceptor substrates (e.g., gangliosides or glycoproteins) can be quantified by changes in fluorescence intensity .

Q. What are the standard protocols for using this compound in sialyltransferase activity assays?

A widely cited method involves incubating the donor substrate (this compound) with an acceptor (e.g., asialofetuin or GM1 ganglioside) and sialyltransferase enzyme. The reaction is terminated by organic extraction, followed by high-performance thin-layer chromatography (HPTLC) or fluorescence plate readers to quantify the fluorescent product. Normalization to enzyme expression levels (via Western blotting) ensures accurate activity comparisons .

Q. How does this compound compare to radiolabeled or colorimetric sialyltransferase substrates?

Unlike radiolabeled CMP-NeuAc (requiring hazardous isotopes) or colorimetric substrates (limited sensitivity), this compound offers non-radioactive, high-throughput compatibility with fluorescence detectors. Its sensitivity (detection limits in the picomolar range) and compatibility with live-cell imaging make it superior for dynamic enzyme activity studies .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to minimize background fluorescence in assays using this compound?

Background fluorescence often arises from unincorporated donor substrate. Strategies include:

- Chromatographic separation : HPTLC or HPLC to isolate the fluorescent product from excess donor .

- Quenching agents : Adding bovine serum albumin (BSA) or charcoal to adsorb free this compound .

- Kinetic assays : Real-time monitoring of initial reaction rates to avoid signal saturation .

Q. What methodological considerations are critical when using this compound in studies of subcellular sialyltransferase localization?

- Cell fractionation : Isolate Golgi/ER membranes to confirm enzyme compartmentalization.

- Fluorescence microscopy : Use confocal microscopy with organelle-specific markers (e.g., Golgi-tracker dyes) to correlate enzyme activity with subcellular localization.

- Mutagenesis : Test glycosylation-deficient sialyltransferase mutants (e.g., N211Q variants) to assess trafficking dependencies, as improper glycosylation can trap enzymes in the ER .

Q. How should researchers address discrepancies in sialyltransferase activity data obtained with this compound versus natural substrates?

Discrepancies may arise due to steric hindrance from the fluorescein tag or altered enzyme kinetics. Validate findings by:

- Orthogonal assays : Compare results with radiolabeled CMP-NeuAc or mass spectrometry-based quantification.

- Kinetic parameter analysis : Calculate and for both substrates to identify kinetic biases .

- Structural modeling : Use molecular docking to assess fluorescein’s interference with the enzyme’s active site .

Q. What are the limitations of using this compound in in vivo or tissue-based studies?

- Membrane permeability : The compound’s polar CMP group limits cellular uptake; use electroporation or liposomal delivery for intracellular assays.

- Tissue heterogeneity : In cryostat sections (e.g., cancer metastases), optimize permeabilization protocols to ensure uniform substrate access .

- Signal quenching : Endogenous fluorophores (e.g., hemoglobin) in tissues may require spectral unmixing or two-photon microscopy .

Methodological Documentation and Reproducibility

Q. How should researchers document the use of this compound in publications to ensure reproducibility?

- Synthesis/purity : Report synthetic routes (e.g., enzymatic conjugation of fluorescein to CMP-NeuAc) and HPLC purity (>95%).

- Assay conditions : Specify buffer pH, temperature, enzyme concentrations, and normalization methods (e.g., protein quantification vs. Western blotting).

- Data deposition : Upload raw fluorescence spectra or HPTLC images to repositories like Figshare or Zenodo .

Q. What are the best practices for troubleshooting low signal-to-noise ratios in this compound-based assays?

- Enzyme activity controls : Include positive controls (commercial sialyltransferase) and negative controls (heat-inactivated enzyme).

- Donor stability : Verify substrate integrity via mass spectrometry after prolonged storage.

- Acceptor saturation : Titrate acceptor concentrations to ensure linear reaction kinetics .

Advanced Applications and Interdisciplinary Research

Q. Can this compound be adapted for high-throughput screening (HTS) of sialyltransferase inhibitors?

Yes. In 384-well plates, combine the donor substrate with candidate inhibitors and measure fluorescence quenching over time. Normalize data to DMSO controls and validate hits using SPR or ITC for binding affinity .

Q. How can this compound be integrated with glycomics workflows to map sialylation patterns in disease models?

Pair this compound with lectin microarrays or MALDI-TOF-MS to profile sialylated glycans in cancer cells. For example, its use in head and neck squamous cell carcinoma revealed elevated α-2,6-sialylation in metastatic lesions .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.